Cas no 950890-11-6 (4-iodopyridazine)

4-iodopyridazine structure
4-iodopyridazine structure
Product Name:4-iodopyridazine
CAS No:950890-11-6
Molecular Formula:C4H3IN2
Molecular Weight:205.984492540359
MDL:MFCD32661902
CID:1122885
PubChem ID:68594268

4-iodopyridazine Properties

Names and Identifiers

    • 4-iodo-Pyridazine
    • 4-IODOPYRIDAZINE
    • 4-Iodopyridazine (ACI)
    • SY320763
    • SCHEMBL23314880
    • MFCD13190291
    • 950890-11-6
    • DA-39287
    • KQZAOLAXMCMTGK-UHFFFAOYSA-N
    • AB70137
    • G65023
    • SCHEMBL3319474
    • MDL: MFCD32661902
    • InChIKey: KQZAOLAXMCMTGK-UHFFFAOYSA-N
    • Inchi: 1S/C4H3IN2/c5-4-1-2-6-7-3-4/h1-3H
    • SMILES: IC1C=CN=NC=1

Computed Properties

  • Exact Mass: 205.93410g/mol
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 205.93410g/mol
  • Heavy Atom Count: 7
  • Complexity: 57.7
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 0
  • Topological Polar Surface Area: 25.8Ų

4-iodopyridazine Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P019GH6-100mg
4-Iodopyridazine
950890-11-6 95%
100mg
$161.00
A2B Chem LLC
AV20074-100mg
4-Iodopyridazine
950890-11-6 95%
100mg
$165.00
Aaron
AR019GPI-100mg
4-iodopyridazine
950890-11-6 98%
100mg
$144.00 2025-02-13
Alichem
A029185109-1g
4-Iodopyridazine
950890-11-6 95%
1g
$1326.13 2023-08-31
Ambeed
A813948-100mg
4-Iodopyridazine
950890-11-6 95%
100mg
$262.0 2025-03-05
Chemenu
CM391361-100mg
4-iodopyridazine
950890-11-6 95%+
100mg
$319 2023-03-07
Crysdot LLC
CD11005313-1g
4-Iodopyridazine
950890-11-6 95+%
1g
$918
eNovation Chemicals LLC
D658419-500mg
4-iodo-Pyridazine HCl salt
950890-11-6 95%
500mg
$765 2022-09-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBP10092-100MG
4-iodopyridazine
950890-11-6 95%
100MG
¥ 1,339.00 2023-04-12
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD226092-1g
4-Iodopyridazine
950890-11-6 95%
1g
¥6595.0 2024-04-17

4-iodopyridazine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Zinc iodide ,  N′′′-(1,1-Dimethylethyl)-N,N′,N′′-tris[tris(dimethylamino)phosphoranylidene]phos… Solvents: Tetrahydrofuran ;  1 h, -78 °C → rt
1.2 Reagents: Iodine
Reference
Deprotonative zincation of heteroaromatics using ZnI2 and tert-Bu-P4 base
Imahori, Tatsushi; Suzawa, Koichi; Kondo, Yoshinori, Heterocycles, 2008, 76(2), 1057-1060

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: 5,10-Dichloro-5,10-dihydroboranthrene Solvents: Tetrahydrofuran ;  0 °C; 10 min, 0 °C; 0 °C → -78 °C
1.2 Reagents: Zincate(1-), dichloro(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:1) ;  -78 °C; 20 min, -78 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 25 °C; 20 min, 25 °C
1.4 Reagents: Sodium thiosulfate Solvents: Water ;  25 °C
Reference
Lewis Acid Directed Regioselective Metalations of Pyridazine
Balkenhohl, Moritz; Jangra, Harish; Lenz, Tobias; Ebeling, Marian; Zipse, Hendrik; et al, Angewandte Chemie, 2019, 58(27), 9244-9247

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Isoamyl nitrite ,  Iodine ,  Potassium iodide ,  Cuprous iodide Solvents: 1,2-Dimethoxyethane ;  2 h, 70 °C
Reference
Preparation of pyrrolidine-3-carboxamide derivatives as antiviral agents and related uses
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Butyllithium ,  2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran ,  Hexane ;  0 °C
1.2 Reagents: (T-4)-Dichloro(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)cadmium ;  15 min, 0 °C
1.3 2 h, rt
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ;  overnight, rt
Reference
Synthesis of 2,5-diiodopyrazine by deprotonative dimetalation of pyrazine
L'Helgoual'ch, Jean-Martial; Bentabed-Ababsa, Ghenia; Chevallier, Floris; Derdour, Aicha; Mongin, Florence, Synthesis, 2008, (24), 4033-4035

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: (T-4)-Dichloro(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)cadmium ,  Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ;  2 h, rt
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  overnight, rt
Reference
Deprotonative cadmation of functionalized aromatics
L'Helgoual'ch, Jean-Martial; Bentabed-Ababsa, Ghenia; Chevallier, Floris; Yonehara, Mitsuhiro; Uchiyama, Masanobu; et al, Chemical Communications (Cambridge, 2008, (42), 5375-5377

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine ,  2,2,6,6-Tetramethylpiperidine ,  Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc Solvents: Tetrahydrofuran ,  Hexane ;  10 min, 0 °C
1.2 2 h, reflux
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ;  overnight, reflux
1.4 Reagents: Sodium thiosulfate Solvents: Water
Reference
Lithium-Mediated Zincation of Pyrazine, Pyridazine, Pyrimidine, and Quinoxaline
Seggio, Anne; Chevallier, Floris; Vaultier, Michel; Mongin, Florence, Journal of Organic Chemistry, 2007, 72(17), 6602-6605

4-iodopyridazine Raw materials

4-iodopyridazine Preparation Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:950890-11-6)4-iodopyridazine
A944545
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price($):214.0/364.0/979.0